molecular formula C15H16N2S B5877035 1-Biphenyl-2-yl-3-ethylthiourea

1-Biphenyl-2-yl-3-ethylthiourea

Cat. No.: B5877035
M. Wt: 256.4 g/mol
InChI Key: CGFYUJHTAKYJHE-UHFFFAOYSA-N
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Description

1-Biphenyl-2-yl-3-ethylthiourea is a specialized thiourea derivative of significant interest in medicinal chemistry and organic synthesis research. Thiourea derivatives are renowned for their diverse biological activities, primarily due to the presence of the >N–C(=S)–N< functional group, which allows for extensive hydrogen bonding and interaction with biological targets . This compound features a biphenyl group, which can enhance binding affinity to various enzymes and receptors, and an ethyl substituent, influencing its lipophilicity and electronic properties. Researchers value this compound for its potential across a wide spectrum of biological applications. Thiourea derivatives have demonstrated substantial antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including S. aureus and E. coli . Their mechanism often involves binding to essential amino acid residues in the active site of bacterial enzymes, such as tyrosinase, thereby inhibiting bacterial growth . Furthermore, such compounds show promising anticancer properties , with studies indicating they can inhibit the growth of various human cancer cell lines and may target specific molecular pathways involved in cancer progression . The biphenyl moiety, in particular, is a common pharmacophore in drug discovery that can contribute to these activities. Beyond its direct biological potential, this compound serves as a versatile chemical intermediate or precursor in organic synthesis . It can be utilized to synthesize more complex heterocyclic compounds or to develop metal complexes, where the sulfur and nitrogen atoms act as ligating centers, forming stable coordination compounds with various metal ions . These complexes are themselves investigated for enhanced or novel biological activities and material properties. WARNING: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-ethyl-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-2-16-15(18)17-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFYUJHTAKYJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Biphenyl-2-yl-3-ethylthiourea can be synthesized through several methods. One common approach involves the reaction of biphenyl-2-ylamine with ethyl isothiocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as ethanol or acetonitrile, with the mixture being stirred at room temperature or slightly elevated temperatures for several hours. The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Biphenyl-2-yl-3-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

1-Biphenyl-2-yl-3-ethylthiourea has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities, including antibacterial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 1-Biphenyl-2-yl-3-ethylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The biphenyl structure allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Conformational Differences

Key Compounds for Comparison:

1-(Biphenyl-4-ylcarbonyl)-3-(2-chloro-4-nitrophenyl)thiourea (Compound A)

1-(b-Phenethyl)-3-phenyl-2-thiourea (Compound B)

1-Allyl-3-(2-methoxyphenyl)thiourea (Compound C)

1-Benzoyl-3-(2,4-difluorophenyl)thiourea (Compound D)

Table 1: Structural and Physicochemical Properties
Compound Substituents Molecular Formula Molecular Weight Planarity (Dihedral Angles) Key Interactions
1-Biphenyl-2-yl-3-ethylthiourea Biphenyl-2-yl, ethyl C₁₅H₁₆N₂S 256.37 (est.) Not reported (inferred flexibility) Likely C-H···S, N-H···S hydrogen bonds
Compound A Biphenyl-4-ylcarbonyl, 2-chloro-4-nitrophenyl C₂₀H₁₄ClN₃O₃S 412.86 Near-planar (dihedral: 1.02–6.15°) N-H···Cl, C-H···O/S hydrogen bonds
Compound B Phenethyl, phenyl C₁₅H₁₆N₂S 256.37 Flexible (no planar constraints) Weak van der Waals interactions
Compound C Allyl, 2-methoxyphenyl C₁₁H₁₄N₂OS 222.30 Moderate planarity C-H···O/S, π-π stacking
Compound D Benzoyl, 2,4-difluorophenyl C₁₄H₁₀F₂N₂OS 300.30 Rigid (electron-withdrawing groups) N-H···O, F···S interactions
Key Observations:
  • Planarity and Conformation : Compound A exhibits near-planar geometry due to intramolecular hydrogen bonds (N-H···Cl, N-H···O), stabilizing its crystal structure . In contrast, Compound B’s phenethyl group introduces steric hindrance, reducing planarity . The biphenyl-2-yl group in the target compound may confer moderate rigidity, though less than Compound A’s carbonyl-linked biphenyl.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in Compound A, difluoro in Compound D) enhance thiourea acidity, promoting stronger hydrogen bonds. The ethyl group in the target compound is electron-donating, which may reduce hydrogen-bond strength compared to Compound A or D .

Functional Implications

  • Hydrogen Bonding : Compound A’s N-H···Cl and C-H···O interactions enhance thermal stability, whereas the target compound’s ethyl group may prioritize C-H···S interactions, affecting solubility .
  • Biological Activity : Thioureas with electron-withdrawing groups (e.g., Compound A, D) often exhibit enhanced antimicrobial or enzyme-inhibitory properties due to increased acidity and binding affinity. The target compound’s ethyl group may reduce such activity but improve lipophilicity .

Q & A

Q. What documentation is required for ethical use of this compound in biomedical research?

  • Methodological Answer : Compliance with FDA GSRS guidelines mandates detailed safety data sheets (SDS) covering toxicity (e.g., LD₅₀ in rodents) and environmental impact. Institutional Review Board (IRB) approval is needed for studies involving human-derived materials .

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